Enantiomeric Excess and Chiral Purity: (S)-Enantiomer vs. Racemic Mixture vs. (R)-Enantiomer
The (S)-enantiomer (CAS 850222-40-1) is routinely produced with enantiomeric excess (ee) of 97–98% via diastereomeric salt resolution with (2R,3R)-O,O′-dibenzoyltartaric acid, whereas the racemic mixture (CAS 197145-37-2) contains exactly 0% ee and the (R)-enantiomer (CAS 1217854-15-3), when produced independently, achieves comparable ee (≥98%) but delivers the wrong stereochemical outcome for tapentadol synthesis [1]. In one validated process, the (S)-enantiomer was isolated in 96.5% yield and 98% ee from the dibenzoyl tartrate salt, with the unwanted (R)-enantiomer recoverable via racemization and recycling . Alternative chiral resolution methods using (2R,3R)-O,O′-dibenzoyltartaric acid achieve quantitative resolution of the racemic Mannich ketone with >99% ee for the preferred enantiomer [2].
| Evidence Dimension | Enantiomeric excess (ee) of isolated product |
|---|---|
| Target Compound Data | ee = 98% (isolated as free base from dibenzoyltartrate salt); chemical yield = 96.5% |
| Comparator Or Baseline | Racemic mixture (CAS 197145-37-2): ee = 0%; (R)-enantiomer (CAS 1217854-15-3): ee ≥ 98% but yields incorrect stereochemistry for tapentadol |
| Quantified Difference | Δee = 98 percentage points vs. racemate; the (R)-enantiomer cannot serve as a substitute regardless of ee due to divergent stereochemical outcome |
| Conditions | Resolution via (2R,3R)-O,O′-dibenzoyltartaric acid in tert-butyl methyl ether with diethylamine liberation at 20–25 °C, 90 min |
Why This Matters
High ee directly dictates downstream API stereochemical purity; even 2% of the (R)-enantiomer in the intermediate translates to ~2% of the disfavored (1S,2S)-tapentadol, which has ~50-fold lower MOR affinity and would require additional purification or risk batch rejection.
- [1] Motta, G.; Vergani, D.; Bertolini, G. Process for the Preparation of Tapentadol and Intermediates Thereof. U.S. Patent 8,729,308 B2, May 20, 2014. View Source
- [2] Euticals S.P.A. Process for the Preparation of Tapentadol and Intermediates Thereof. WIPO Patent WO 2011/067714 A1, June 9, 2011. View Source
